

An In-depth Technical Guide to the Physicochemical Properties of Octan-4-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octan-4-amine

Cat. No.: B3213392

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octan-4-amine, a primary aliphatic amine, serves as a versatile chemical intermediate in various synthetic applications. Its structural characteristics, particularly the position of the amine group on the fourth carbon of an eight-carbon chain, influence its physical and chemical behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of **Octan-4-amine**, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

The key physicochemical properties of **Octan-4-amine** are summarized in the tables below. It is important to note that while computed values are available for **Octan-4-amine**, some experimental data is reported for its structural isomer, Octan-1-amine. Due to the similarity in their structures, these values can serve as valuable estimates.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₁₉ N	--INVALID-LINK--[1]
Molecular Weight	129.24 g/mol	--INVALID-LINK--[1]
Appearance	Colorless to pale yellow liquid	Inferred from related compounds
Odor	Amine-like, fishy	Inferred from related compounds[2]
Boiling Point	175-177 °C (for Octan-1-amine)	--INVALID-LINK--[2]
Melting Point	-5 to -1 °C (for Octan-1-amine)	--INVALID-LINK--
Density	0.782 g/mL at 25 °C (for Octan-1-amine)	--INVALID-LINK--

Solubility and Partitioning

Property	Value	Source
Water Solubility	Limited; approx. 0.2 - 0.32 g/L at 25 °C (for Octan-1-amine)	--INVALID-LINK--[2]
Solubility in Organic Solvents	Soluble in common organic solvents	General knowledge
logP (Octanol-Water Partition Coefficient)	2.4 (Computed)	--INVALID-LINK--[1]
pKa (acid dissociation constant of the conjugate acid)	~10.65 (for Octan-1-amine)	--INVALID-LINK--[3]

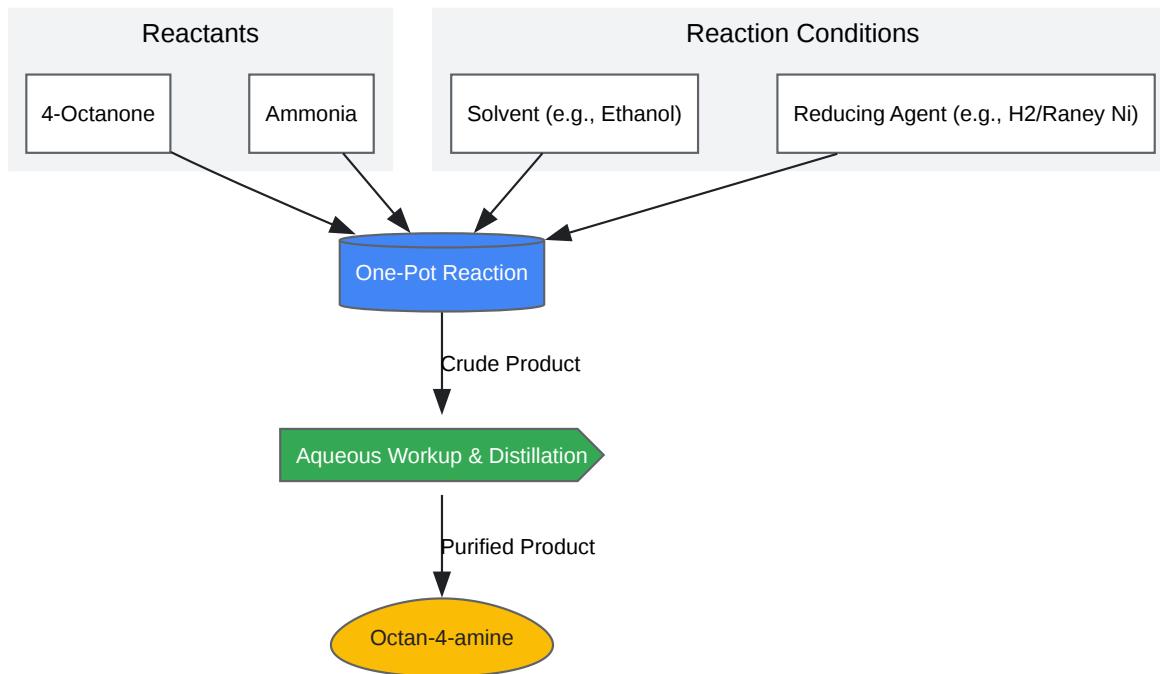
Experimental Protocols

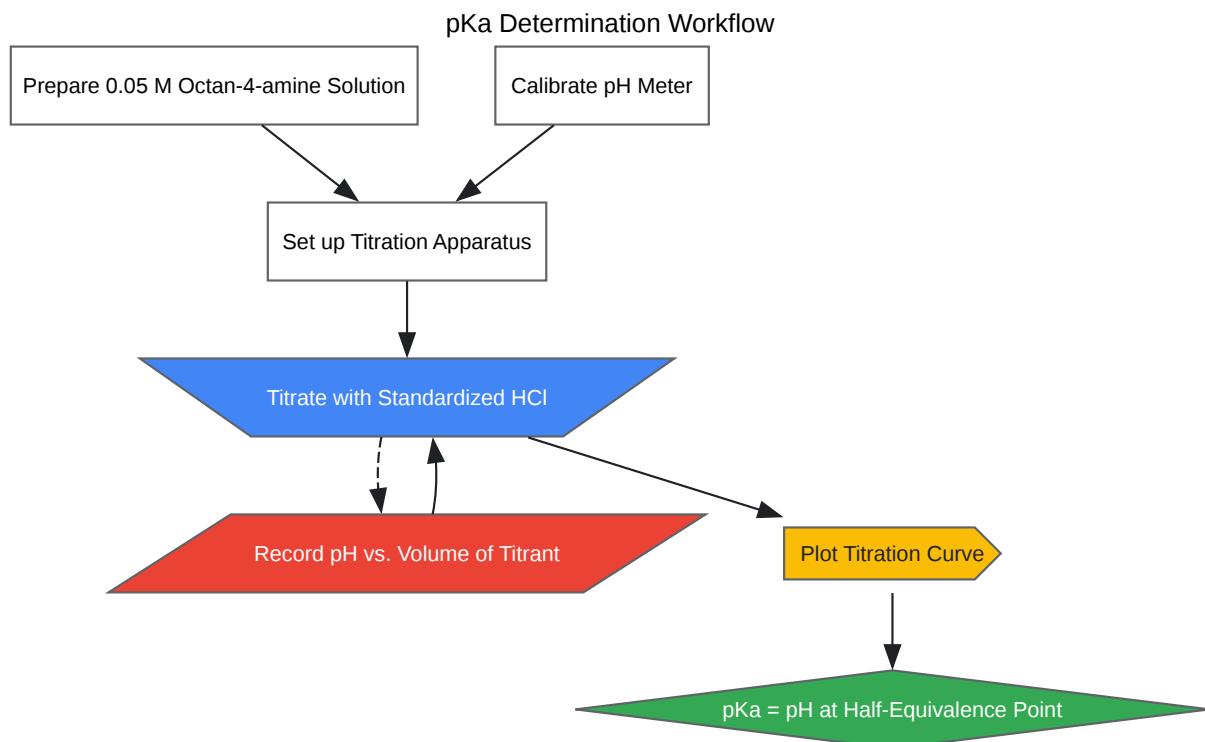
Synthesis of Octan-4-amine via Reductive Amination

A common and effective method for the synthesis of **Octan-4-amine** is the reductive amination of 4-octanone. This two-step, one-pot reaction involves the formation of an imine intermediate

followed by its reduction to the corresponding amine.

Materials:


- 4-Octanone
- Ammonia (in a suitable solvent, e.g., ethanol)
- Reducing agent (e.g., Sodium borohydride (NaBH_4), or catalytic hydrogenation with H_2 over a catalyst like Raney Nickel or Palladium on carbon (Pd/C))
- Anhydrous solvent (e.g., ethanol or methanol)
- Apparatus for inert atmosphere reaction (e.g., Schlenk line)
- Standard glassware for reaction, workup, and purification (distillation apparatus)


Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-octanone in the anhydrous solvent.
- Add a solution of ammonia in the same solvent to the flask. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate.
- For chemical reduction: Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., NaBH_4) in portions.
- For catalytic hydrogenation: Transfer the mixture to a high-pressure reactor (autoclave). Add the hydrogenation catalyst (e.g., Raney Nickel). Pressurize the reactor with hydrogen gas to the appropriate pressure and heat as required.
- Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
- Upon completion, quench the reaction carefully (e.g., by the slow addition of water for NaBH_4 reduction).

- Perform an aqueous workup to remove inorganic salts and byproducts. This typically involves extraction with an organic solvent and washing with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Filter off the drying agent and remove the solvent under reduced pressure.
- Purify the crude **Octan-4-amine** by fractional distillation under reduced pressure to obtain the final product.

Synthesis of Octan-4-amine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Octanamine | C8H19N | CID 11073446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octylamine | 111-86-4 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Octan-4-amine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3213392#physicochemical-properties-of-octan-4-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com